Uroporphyrinogen III
Uroporphyrinogen III
Uroporphyrinogen III, also known as uro'gen III, belongs to the class of organic compounds known as porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. Uroporphyrinogen III is considered to be a practically insoluble (in water) and relatively neutral molecule. Uroporphyrinogen III has been primarily detected in blood. Within the cell, uroporphyrinogen iii is primarily located in the cytoplasm. Uroporphyrinogen III exists in all eukaryotes, ranging from yeast to humans. In humans, uroporphyrinogen iii is involved in the porphyrin metabolism pathway. Uroporphyrinogen III is also involved in several metabolic disorders, some of which include congenital erythropoietic porphyria (cep) or gunther disease pathway, the hereditary coproporphyria (HCP) pathway, the porphyria variegata (PV) pathway, and the acute intermittent porphyria pathway. Outside of the human body, uroporphyrinogen iii can be found in a number of food items such as jujube, redcurrant, tea leaf willow, and strawberry guava. This makes uroporphyrinogen iii a potential biomarker for the consumption of these food products.
Uroporphyrinogen III is a uroporphyrinogen. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a uroporphyrinogen III(8-).
Porphyrinogens which are intermediates in heme biosynthesis. They have four acetic acid and four propionic acid side chains attached to the pyrrole rings. Uroporphyrinogen I and III are formed from polypyrryl methane in the presence of uroporphyrinogen III cosynthetase and uroporphyrin I synthetase, respectively. They can yield uroporphyrins by autooxidation or coproporphyrinogens by decarboxylation.
Uroporphyrinogen III is a uroporphyrinogen. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a uroporphyrinogen III(8-).
Porphyrinogens which are intermediates in heme biosynthesis. They have four acetic acid and four propionic acid side chains attached to the pyrrole rings. Uroporphyrinogen I and III are formed from polypyrryl methane in the presence of uroporphyrinogen III cosynthetase and uroporphyrin I synthetase, respectively. They can yield uroporphyrins by autooxidation or coproporphyrinogens by decarboxylation.
Brand Name:
Vulcanchem
CAS No.:
1976-85-8
VCID:
VC21209131
InChI:
InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)
SMILES:
C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O
Molecular Formula:
C40H44N4O16
Molecular Weight:
836.8 g/mol
Uroporphyrinogen III
CAS No.: 1976-85-8
Cat. No.: VC21209131
Molecular Formula: C40H44N4O16
Molecular Weight: 836.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Uroporphyrinogen III, also known as uro'gen III, belongs to the class of organic compounds known as porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. Uroporphyrinogen III is considered to be a practically insoluble (in water) and relatively neutral molecule. Uroporphyrinogen III has been primarily detected in blood. Within the cell, uroporphyrinogen iii is primarily located in the cytoplasm. Uroporphyrinogen III exists in all eukaryotes, ranging from yeast to humans. In humans, uroporphyrinogen iii is involved in the porphyrin metabolism pathway. Uroporphyrinogen III is also involved in several metabolic disorders, some of which include congenital erythropoietic porphyria (cep) or gunther disease pathway, the hereditary coproporphyria (HCP) pathway, the porphyria variegata (PV) pathway, and the acute intermittent porphyria pathway. Outside of the human body, uroporphyrinogen iii can be found in a number of food items such as jujube, redcurrant, tea leaf willow, and strawberry guava. This makes uroporphyrinogen iii a potential biomarker for the consumption of these food products. Uroporphyrinogen III is a uroporphyrinogen. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a uroporphyrinogen III(8-). Porphyrinogens which are intermediates in heme biosynthesis. They have four acetic acid and four propionic acid side chains attached to the pyrrole rings. Uroporphyrinogen I and III are formed from polypyrryl methane in the presence of uroporphyrinogen III cosynthetase and uroporphyrin I synthetase, respectively. They can yield uroporphyrins by autooxidation or coproporphyrinogens by decarboxylation. |
|---|---|
| CAS No. | 1976-85-8 |
| Molecular Formula | C40H44N4O16 |
| Molecular Weight | 836.8 g/mol |
| IUPAC Name | 3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
| Standard InChI Key | HUHWZXWWOFSFKF-UHFFFAOYSA-N |
| SMILES | C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |
| Canonical SMILES | C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |
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